molecular formula C9H7FN2OS B2600769 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1092307-68-0

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2600769
CAS No.: 1092307-68-0
M. Wt: 210.23
InChI Key: AVZZKDZHJRRXAD-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery research . This compound is supplied as a high-purity material for research and development purposes. The 1,3,4-oxadiazole core is recognized as a privileged structure in the design of novel bioactive agents. Its incorporation into molecular frameworks is often explored due to its ability to act as a bioisostere for carbonyl-containing groups like carboxylic acids and esters, which can favorably alter the compound's physicochemical properties and its interaction with biological targets . Scientific literature indicates that derivatives containing the 1,3,4-oxadiazole-2-thiol moiety demonstrate a broad spectrum of potential biological activities. Research suggests that such compounds are frequently investigated for their antimicrobial properties, including activity against various bacterial strains . Furthermore, the 1,3,4-oxadiazole scaffold is a subject of intensive study in anticancer research, with mechanisms of action that may include the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The specific (4-fluorophenyl)methyl substitution in this compound may influence its lipophilicity and electronic characteristics, which are critical parameters in optimizing a compound's pharmacokinetic profile and target binding affinity. This product is intended for use in laboratory research only, such as in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZKDZHJRRXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with a fluorophenylmethyl halide. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions (S-Alkylation)

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or α-haloketones to form thioether derivatives.

Reaction Conditions :

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide), phenacyl bromides.

  • Solvents : DMF, ethanol, or acetone.

  • Catalysts/Base : Sodium hydride (NaH), triethylamine (TEA), or potassium carbonate (K₂CO₃).

  • Temperature : Room temperature to reflux (60–80°C).

  • Reaction Time : 3–6 hours .

Example Reaction :

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol+R-XNaH/DMFS-R derivatives+HX\text{this compound} + \text{R-X} \xrightarrow{\text{NaH/DMF}} \text{S-R derivatives} + \text{HX}

Table 1: S-Alkylation Products and Conditions

Alkylating Agent (R-X)Product StructureYield (%)Reference
Phenacyl bromideS-Phenacyl substituted derivative75–80
Ethyl chloroacetateS-Ethoxycarbonylmethyl derivative68
BromochloroethaneS-(2-Chloroethyl) derivative72

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions.

Reagents and Pathways :

  • Mild Oxidants (H₂O₂, I₂) : Yield disulfides via dimerization.

  • Strong Oxidants (KMnO₄, HNO₃) : Oxidize -SH to -SO₃H (sulfonic acid).

Example Reaction :

2This compoundH2O2Disulfide+2H2O2\,\text{this compound} \xrightarrow{\text{H}_2\text{O}_2} \text{Disulfide} + 2\,\text{H}_2\text{O}

Key Observations :

  • Disulfides show enhanced stability and altered biological activity compared to thiols.

  • Sulfonic acid derivatives are water-soluble and used in ionic applications.

Complexation with Metal Ions

The thiol/thione tautomer acts as a ligand for transition metals, forming coordination complexes.

Reported Complexes :

  • Copper(II) : Forms square-planar complexes via S and N donors.

  • Iron(III) : Octahedral complexes with potential catalytic applications.

Table 2: Metal Complex Properties

Metal IonComplex StructureApplication DomainReference
Cu²⁺[Cu(L)₂Cl₂]Antimicrobial agents
Fe³⁺Fe(L)₃Material science

Tautomerism and Reactivity Modulation

The compound exists in thiol-thione equilibrium, influencing its reactivity:

Thiol form (-SH)Thione form (=S)\text{Thiol form (-SH)} \rightleftharpoons \text{Thione form (=S)}

Evidence :

  • IR Spectroscopy : Absence of S-H stretch (~2550 cm⁻¹) in thione form; C=S stretch (~1235 cm⁻¹) .

  • ¹H-NMR : Thione form shows deshielded methylene protons (δ 5.37 ppm vs. δ 4.9 ppm in thiol) .

Impact on Reactions :

  • Thione form participates in electrophilic substitutions at the oxadiazole ring.

  • Thiol form dominates in basic conditions, favoring S-alkylation .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring undergoes [3+2] cycloadditions with dipolarophiles (e.g., nitriles) under thermal conditions .

Example :

Oxadiazole+R-C≡NΔTriazole derivatives\text{Oxadiazole} + \text{R-C≡N} \xrightarrow{\Delta} \text{Triazole derivatives}

Applications :

  • Triazoles derived from such reactions exhibit antitumor and antimicrobial activities .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol and its derivatives in anticancer drug development. A significant focus has been placed on their ability to inhibit specific cancer cell lines. For instance:

  • In vitro Studies : Compounds containing the oxadiazole moiety have shown promising results against various cancer types. In particular, derivatives have been synthesized and tested for their antiproliferative effects against human cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) with notable efficacy at low micromolar concentrations .
  • Mechanism of Action : The mechanism often involves the inhibition of thymidine phosphorylase and other enzymes critical for cancer cell proliferation. For example, certain derivatives exhibited IC50 values lower than reference drugs like monastrol, indicating superior activity .
CompoundTarget Cancer Cell LineIC50 (µM)Reference
Compound AMCF70.056
Compound BPC-30.080
Compound CCCRF-CEM0.086

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various bacterial strains:

  • Activity Against Bacteria : Studies have demonstrated that certain oxadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was evaluated using standard antimicrobial susceptibility tests at varying concentrations .

Material Science

2.1 Photophysical Properties

This compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics:

  • Fluorescent Properties : The compound has been characterized for its fluorescence emission properties, which are valuable in the development of fluorescent probes and sensors .

2.2 Polymer Chemistry

In polymer science, oxadiazole derivatives are being explored as potential building blocks for high-performance materials:

  • Polymer Synthesis : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure .

Agricultural Chemistry

3.1 Pesticidal Activity

Research has indicated that compounds featuring the oxadiazole ring may possess pesticidal properties:

  • Insecticidal Activity : Preliminary studies suggest that some derivatives can act as insecticides against agricultural pests, potentially offering a new avenue for pest control strategies .

Case Study 1: Anticancer Efficacy

A study conducted by El-Din et al. synthesized several oxadiazole derivatives and screened them against NCI's panel of human cancer cell lines. The results indicated that two specific derivatives showed remarkable growth inhibition rates across multiple cancer types, suggesting their potential as lead compounds in anticancer drug development .

Case Study 2: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various oxadiazoles, researchers found that certain derivatives exhibited significant inhibitory effects against common bacterial strains at concentrations as low as 100 µg/mL. This highlights the potential use of these compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (Compound 35)
  • Structure : Lacks the benzyl spacer, with the 4-fluorophenyl group directly attached to the oxadiazole ring.
  • Activity: Exhibits exceptional antimicrobial activity, showing 100-fold stronger inhibition against P. aeruginosa compared to standard drugs and potent antifungal effects against A. fumigatus .
  • However, the benzyl group in the target compound may improve pharmacokinetic properties, such as metabolic stability .
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (OXCPM)
  • Structure: Contains a 4-chlorophenoxymethyl group instead of 4-fluorophenylmethyl.
  • Activity : Demonstrates hypoglycemic and hepatoprotective properties, with moderate antibacterial activity against S. typhi and S. aureus .
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives
  • Structure : Features electron-withdrawing 2,4-dichlorophenyl substituents.
  • Activity: Shows potent inhibition of Rho/Myocardin-related transcription factor (MRTF) pathways, with IC₅₀ values in the nanomolar range .

Antimicrobial Activity Comparison

Compound Substituent Key Antimicrobial Findings Reference
5-[(4-Fluorophenyl)methyl]-oxadiazole 4-Fluorophenylmethyl High activity against E. coli and S. pneumoniae; superior to ampicillin
5-((2-arylthiazol-4-yl)methyl)-oxadiazole Thiazole-linked aryl Broad-spectrum activity; zone of inhibition = 18–22 mm (Gram-positive bacteria)
Naphthalenyl-oxadiazole derivatives Naphthyloxy groups Moderate antifungal activity (MIC = 32 µg/mL against C. albicans)

Key Insight : The fluorophenylmethyl substituent in the target compound provides a balance between lipophilicity and electronic effects, enabling strong bacterial membrane disruption without excessive cytotoxicity .

Cytotoxicity and Physicochemical Properties

Compound Substituent Cytotoxicity (CTC₅₀)* LogP (Predicted)
5-[(4-Fluorophenyl)methyl]-oxadiazole 4-Fluorophenylmethyl >50 µM 3.2
5-(Heptadecyl)-oxadiazole Long aliphatic chain 12 µM 6.8
5-(4-Trifluoromethylphenyl)-oxadiazole CF₃ group 8 µM 3.9

*CTC₅₀ = Concentration required to kill 50% of cells.

  • Trends : Bulky hydrophobic groups (e.g., heptadecyl) increase cytotoxicity, while fluorinated aromatic groups (e.g., 4-fluorophenylmethyl) maintain moderate toxicity profiles .

Biological Activity

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a thiol group at the second position. The presence of the 4-fluorobenzyl moiety enhances its reactivity and biological profile.

Chemical Structure

C10H8FN3S\text{C}_{10}\text{H}_{8}\text{F}\text{N}_3\text{S}

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds possess minimal inhibitory concentrations (MICs) ranging from 0.48 µg/mL to 500 µg/mL against various Gram-positive bacteria, particularly Staphylococcus species. The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy.

Compound MIC (µg/mL) Target Bacteria
Compound A0.48Staphylococcus aureus
Compound B31.25Streptococcus spp.
This compoundTBDTBD

Anticancer Activity

The anticancer potential of oxadiazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation. In vitro studies on various cancer cell lines have shown that compounds with oxadiazole rings can induce cytotoxic effects.

For example, one study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against multiple cancer types (e.g., breast, lung, and colon cancers). While specific data on this compound remains limited, its structural characteristics suggest it may share similar activities.

Cell Line IC50 (µM) Compound Tested
MCF-7 (Breast Cancer)10Oxadiazole Derivative
A549 (Lung Cancer)15Oxadiazole Derivative
HCT116 (Colon Cancer)20Oxadiazole Derivative

Anti-inflammatory Activity

Oxadiazoles are also noted for their anti-inflammatory properties. Compounds in this class have been shown to reduce inflammation markers in vitro and in vivo. The exact mechanisms often involve the inhibition of pro-inflammatory cytokines.

In studies assessing the anti-inflammatory effects of oxadiazoles:

  • Significant reductions in TNF-alpha and IL-6 levels were observed.
  • The compounds were effective in animal models of inflammation.

Case Study 1: Antibacterial Screening

A recent study evaluated a series of oxadiazole derivatives for their antibacterial activity against common pathogens. The results indicated that derivatives with halogen substitutions exhibited enhanced activity compared to non-substituted analogs.

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer effects of oxadiazoles on various human cancer cell lines. The findings suggested that specific substitutions on the oxadiazole ring could significantly enhance cytotoxicity against cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol?

The synthesis typically involves cyclization of hydrazide intermediates with carbon disulfide (CS₂) under basic conditions (e.g., KOH in ethanol) . For example:

  • Step 1 : Condensation of 4-fluorobenzyl hydrazine with CS₂ to form the oxadiazole-thiol core.
  • Step 2 : Purification via recrystallization (methanol/water) and characterization using ¹H NMR (δ 3.30–3.70 ppm for methylene groups) and FT-IR (2755 cm⁻¹ for -SH and 1172 cm⁻¹ for C=S) .
  • Yield Optimization : Adjusting reaction time (4–6 hours) and stoichiometric ratios (e.g., 1:1.2 hydrazide:CS₂) improves yields to 70–90% .

Table 1 : Synthetic Methods Comparison

MethodReactantsConditionsYieldReference
CyclizationHydrazide + CS₂KOH/EtOH, reflux76–90%
Nucleophilic SubstitutionThiol + Alkyl halidesDMF, RT, 24h66–87%

Q. How is the compound characterized structurally and for purity?

Key techniques include:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.00–8.14 ppm) and methylene bridges (δ 3.30–3.70 ppm) .
  • FT-IR : Confirms thiol (-SH, ~2755 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) .
  • HPLC : Purity assessment (retention time: 6.49–7.94 min) using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictory data in pharmacological evaluations (e.g., antioxidant vs. toxicity profiles)?

  • Orthogonal Assays : Combine in vitro assays (e.g., DPPH radical scavenging, β-carotene bleaching) with in silico docking (e.g., Mcule, 3DLigandSite) to validate target interactions (e.g., glutathione reductase) .
  • Dose-Response Studies : Establish EC₅₀ ranges (e.g., 0.32–0.93 mg/mL for antioxidant activity) to identify therapeutic windows .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to rule out hepatotoxicity .

Table 2 : Antioxidant Activity Data

AssayActivity (%)EC₅₀ (mg/mL)Reference
DPPH81.20 ± 0.0020.45
H₂O₂ Scavenging89.30 ± 0.0130.32

Q. How can computational methods optimize the compound’s bioactivity?

  • Molecular Docking : Predict binding affinities to targets like interleukin-6 (IL-6) or protein tyrosine kinase 2-β using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing -CF₃ groups) with antimicrobial activity (IC₅₀: 2–8 µg/mL) .
  • ADMET Prediction : Use SwissADME to assess permeability (LogP: 2.1–3.5) and cytochrome P450 interactions .

Q. What are the safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats due to H315 (skin irritation) and H319 (eye damage) .
  • Ventilation : Use fume hoods to mitigate H335 (respiratory tract irritation) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How do structural modifications (e.g., Mannich base derivatization) enhance bioactivity?

  • Mannich Reaction : React the thiol group with formaldehyde and amines (e.g., piperazine) to form derivatives with improved solubility and antimicrobial activity (MIC: 4–16 µg/mL vs. S. aureus) .
  • Example : 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives show 93% yield and enhanced neuroprotective activity .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary across similar oxadiazole-thiol derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase reaction rates (yield: 85–90%) compared to electron-donating groups (-OCH₃: 59–70%) .
  • Solvent Choice : Polar aprotic solvents (DMF) improve nucleophilic substitution efficiency (yield: 82–87%) .

Q. How to validate the tautomeric forms (thiol vs. thione) of the compound?

  • FT-IR : Detect -SH (2755 cm⁻¹) and C=S (1172 cm⁻¹) stretching bands .
  • ¹H NMR : Absence of -SH proton signals in D₂O-exchanged spectra confirms thione dominance in solution .

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